

(S)-TNG260: Reshaping the Tumor Microenvironment in STK11-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-TNG260	
Cat. No.:	B10861499	Get Quote

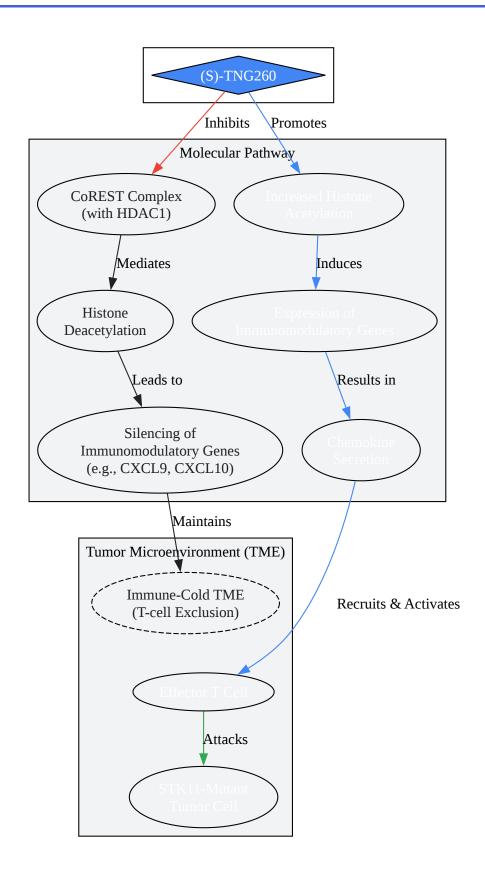
An In-depth Technical Guide for Researchers and Drug Development Professionals

Cambridge, MA – December 8, 2025 – This technical guide provides a comprehensive overview of the novel CoREST™ inhibitor, **(S)-TNG260**, and its significant impact on the tumor microenvironment (TME) of STK11-mutant cancers. Developed by Tango Therapeutics, **(S)-TNG260** is a first-in-class, potent, and selective small molecule designed to reverse immune evasion and sensitize these notoriously treatment-resistant tumors to anti-PD-1 immunotherapy.

Loss-of-function mutations in the STK11 tumor suppressor gene are prevalent in various solid tumors, including approximately 15% of non-small cell lung cancers (NSCLC), and are strongly associated with resistance to immune checkpoint inhibitors.[1][2] **(S)-TNG260** targets the Corepressor of Repressor Element-1 Silencing Transcription (CoREST) complex, a key regulator of gene expression, to fundamentally reprogram the TME from an immune-deserted to an immune-inflamed state.

Mechanism of Action: Reversing Immune Evasion

(S)-TNG260 selectively inhibits the histone deacetylase 1 (HDAC1) subunit within the CoREST complex.[1][2] This targeted inhibition leads to an increase in histone acetylation, a key epigenetic modification that promotes gene transcription. The result is a broad upregulation of immunomodulatory genes within the cancer cells, including those involved in antigen



presentation and the production of T-cell-recruiting chemokines such as CXCL9 and CXCL10. [3][4] This transcriptional reprogramming effectively transforms the "cold" or non-immunogenic TME of STK11-mutant tumors into a "hot" or T-cell-inflamed environment, thereby rendering them susceptible to anti-PD-1 therapy.[3][5]

Click to download full resolution via product page

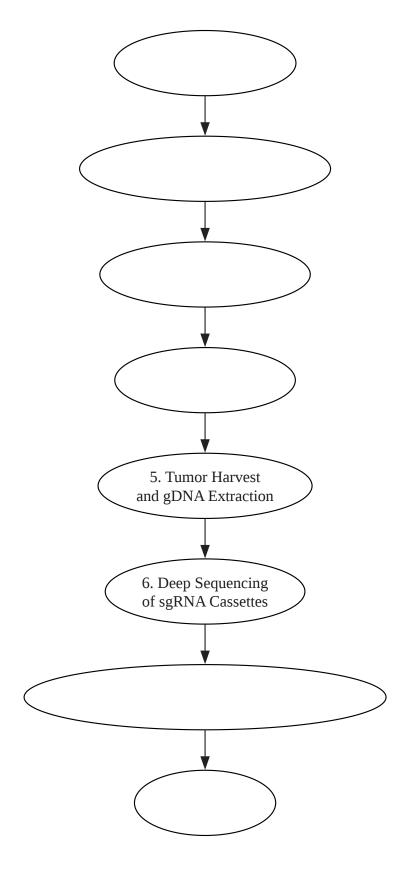
Preclinical Data Summary

In preclinical studies, **(S)-TNG260** has demonstrated remarkable efficacy in sensitizing STK11-mutant tumors to anti-PD-1 therapy, leading to durable tumor regressions.

Parameter	Finding	Source
Tumor Growth Inhibition	Combination of TNG260 and anti-PD-1 induced complete or near-complete tumor regressions in STK11-deficient syngeneic and autochthonous mouse models.	[1]
Tumor Regression Rate	In an STK11-deficient syngeneic model, the combination of TNG260 and anti-PD-1 induced tumor regressions in 75% of animals.	[3]
Immune Cell Infiltration	TNG260 treatment, in combination with anti-PD-1, led to a depletion of regulatory T cells (Tregs) within the TME.	[1]
Gene Expression	Treatment with TNG260 resulted in the upregulation of genes involved in antigen presentation and interferongamma pathway signaling in STK11-mutant cancer cells.	[3]
Cytokine Production	TNG260 treatment led to increased T-cell activity in co-culture with peripheral blood mononuclear cells (PBMCs), as indicated by cytokine profiling.	[3]

Clinical Development: The NCT05887492 Trial

(S)-TNG260 is currently being evaluated in a Phase 1/2 clinical trial (NCT05887492) in combination with pembrolizumab for patients with STK11-mutated advanced solid tumors.[6][7] Early data from this trial have provided promising proof-of-mechanism for TNG260's activity in the clinical setting.

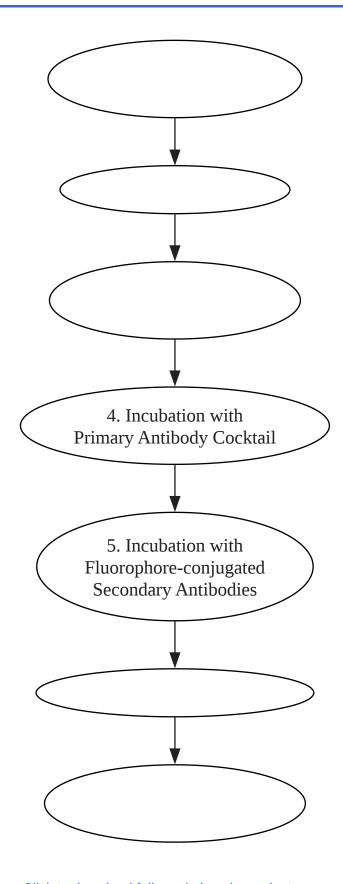

Parameter	Finding	Source
Target Engagement	Paired biopsies from patients treated with TNG260 and pembrolizumab showed increased intratumoral histone acetylation, confirming CoREST target engagement.	[1]
PD-L1 Expression	An increase in PD-L1 tumor proportion scores was observed in patient biopsies following treatment.	[1]
T-Cell Infiltration	Treatment with the combination therapy resulted in increased T-cell infiltration into the tumor microenvironment.	[1]

Note: As the NCT05887492 trial is ongoing, quantitative efficacy data such as Objective Response Rate (ORR) and Duration of Response (DOR) are not yet publicly available.

Experimental ProtocolsIn Vivo CRISPR Screen for Target Identification

An in vivo CRISPR screen was instrumental in identifying HDAC1 as a key target for reversing anti-PD-1 resistance in STK11-mutant tumors.[2] The general workflow for such a screen is as follows:

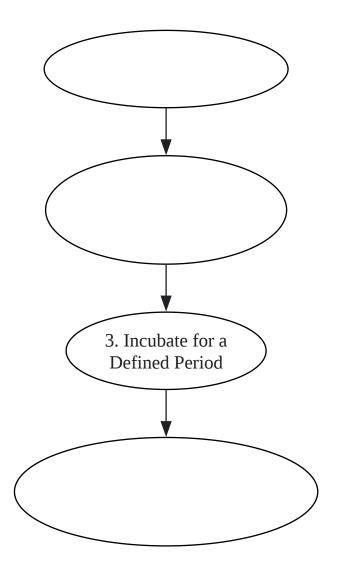
Click to download full resolution via product page



A representative protocol for an in vivo CRISPR screen can be found in publications such as those by Lane-Reticker et al. (2023).[8][9][10][11]

Multiplex Immunofluorescence for TME Profiling

Multiplex immunofluorescence is a powerful technique used to visualize and quantify multiple immune cell populations within the TME simultaneously. This method was employed to assess the changes in T-cell infiltration in patient biopsies.


Click to download full resolution via product page

Detailed protocols for multiplex immunofluorescence staining of tumor tissue can be found in various publications, including those by Surace et al. (2023) and Binyamin et al. (2021).[12][13]

T-cell Co-culture Assay for Functional Assessment

T-cell co-culture assays are utilized to evaluate the ability of T cells to recognize and kill tumor cells. These assays were used to demonstrate the enhanced T-cell activity following TNG260 treatment.

Click to download full resolution via product page

Protocols for assessing T-cell-mediated tumor cell killing in co-culture systems are well-established and can be found in publications by Dijkstra et al. (2018) and van der Laken et al. (2020).[14][15][16]

Conclusion and Future Directions

(S)-TNG260 represents a promising therapeutic strategy for a patient population with a high unmet medical need. By targeting the CoREST complex, **(S)-TNG260** effectively remodels the tumor microenvironment of STK11-mutant cancers, overcoming a key mechanism of resistance to immune checkpoint blockade. The ongoing Phase 1/2 clinical trial will provide further insights into the safety and efficacy of this novel agent. The successful development of **(S)-TNG260** could pave the way for a new class of epigenetic immunotherapies and offer a much-needed treatment option for patients with STK11-mutant solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti—PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. CXCL9, CXCL10, CXCL11/CXCR3 axis for immune activation a target for novel cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Efficacy of TNG260 as Single Agent and in Combination with an anti-PD-1 Antibody in Patients with STK11-Mutated Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors. | Broad Institute [broadinstitute.org]

- 10. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors [cima.cun.es]
- 11. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of an Accurate Automated Multiplex Immunofluorescence Method for Immuno-Profiling Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized multiplex immunofluorescence for the characterization of tumor immune microenvironment in neoplastic paraffin-preserved tissues PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of tumor-reactive T cells by co-culture of peripheral blood lymphocytes and tumor organoids PMC [pmc.ncbi.nlm.nih.gov]
- 15. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(S)-TNG260: Reshaping the Tumor Microenvironment in STK11-Mutant Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861499#s-tng260-s-impact-on-the-tumor-microenvironment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com